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Introduction
Standard sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a

cornerstone technique in protein analysis. However, its reliance on the anionic detergent SDS

can be suboptimal for certain applications. Highly charged proteins, such as histones and

membrane proteins, may exhibit anomalous migration, and the harsh denaturing conditions

often lead to a loss of native protein activity.

Cationic detergents, such as cetyltrimethylammonium bromide (CTAB), a type of

trimethylammonium bromide, offer a powerful alternative. This application note details the

principles and protocols for using CTAB in a discontinuous polyacrylamide gel electrophoresis

system, often referred to as CAT (Cationic Arginine Tricine) gel electrophoresis. This method is

particularly advantageous for the separation of proteins while preserving their enzymatic

activity and for the analysis of membrane protein complexes.[1]

The core principle of CTAB-PAGE lies in the use of the cationic detergent CTAB to solubilize

and impart a net positive charge to proteins.[2] This is in contrast to SDS-PAGE, where SDS

confers a uniform negative charge. Consequently, in CTAB-PAGE, proteins migrate towards the

cathode (negative electrode). The CAT system utilizes a discontinuous buffer system with
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arginine and tricine to achieve high-resolution separation based on molecular weight, with the

added benefit of retaining the native activity of many proteins.[1][3]

Key Applications and Advantages
Retention of Native Protein Activity: Unlike SDS-PAGE, which typically involves boiling and

strong reduction, CTAB-PAGE can be performed under milder conditions, preserving the

enzymatic activity of many proteins.[1][3] This allows for in-gel activity assays and the study

of protein function post-electrophoresis.

Improved Resolution of Highly Charged and Membrane Proteins: Proteins with high intrinsic

charges or hydrophobic membrane proteins that behave anomalously in SDS-PAGE can be

effectively resolved using CTAB-PAGE.[3]

Alternative to SDS-PAGE: For proteins that aggregate or precipitate in the presence of SDS,

CTAB provides a viable alternative for electrophoretic separation.

Experimental Protocols
This section provides detailed protocols for performing CTAB-PAGE using the CAT system.

I. Stock Solutions
For reproducible results, it is crucial to prepare high-quality stock solutions.
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Stock Solution Composition Preparation Instructions

3M Tris-HCl, pH 8.45 182 g Tris base, 0.3 g SDS

Dissolve Tris base in 300 mL

of deionized water. Adjust pH

to 8.45 with HCl. Add SDS and

bring the final volume to 500

mL.

40% Acrylamide/Bis-

acrylamide (29:1)

40% (w/v) Acrylamide/Bis-

acrylamide solution

Commercially available or

prepared by dissolving 38.67 g

acrylamide and 1.33 g bis-

acrylamide in a final volume of

100 mL of deionized water.

Caution: Acrylamide is a

neurotoxin.

10% Ammonium Persulfate

(APS)
1 g Ammonium Persulfate

Dissolve in 10 mL of deionized

water. Prepare fresh daily.

TEMED (N,N,N',N'-

Tetramethylethylenediamine)
- High-quality, undiluted reagent.

10X Cathode Buffer 1 M Tris, 1 M Tricine, 1% SDS

Dissolve 24.2 g Tris base,

35.84 g Tricine, and 2 g SDS

in deionized water to a final

volume of 200 mL. The pH

should be approximately 8.25.

Do not adjust.

10X Anode Buffer 2.1 M Tris-HCl, pH 8.9

Dissolve 48.4 g Tris base in

deionized water. Adjust pH to

8.9 with HCl and bring the final

volume to 200 mL.
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2X CTAB Sample Buffer

100 mM Tris-HCl, pH 6.8, 4%

CTAB, 20% Glycerol, 0.02%

Coomassie Blue G-250

Prepare a 1 M Tris-HCl pH 6.8

stock. For 10 mL of 2X buffer,

combine 1 mL of 1 M Tris-HCl,

0.4 g CTAB, 2 mL glycerol, and

2 mg Coomassie Blue G-250.

Adjust the final volume to 10

mL with deionized water.

II. Gel Preparation: 12% Resolving and 4% Stacking Gels
The following recipes are for casting one mini-gel (8 cm x 10 cm x 1 mm).

Component 12% Resolving Gel (5 mL) 4% Stacking Gel (2 mL)

3M Tris-HCl, pH 8.45 1.67 mL -

1M Tris-HCl, pH 6.8 - 0.25 mL

40% Acrylamide/Bis (29:1) 1.5 mL 0.2 mL

Deionized Water 1.83 mL 1.55 mL

10% APS 25 µL 10 µL

TEMED 2.5 µL 2 µL

Protocol for Gel Casting:

Assemble the gel casting apparatus according to the manufacturer's instructions.

Prepare the resolving gel solution by mixing the components in the order listed, adding APS

and TEMED last to initiate polymerization.

Immediately pour the resolving gel solution into the gel cassette to the desired height.

Overlay the resolving gel with water-saturated butanol to ensure a flat surface.

Allow the resolving gel to polymerize for 30-60 minutes.
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Pour off the butanol and rinse the top of the gel with deionized water.

Prepare the stacking gel solution in the same manner as the resolving gel.

Pour the stacking gel solution on top of the polymerized resolving gel and insert the comb.

Allow the stacking gel to polymerize for at least 30 minutes.

III. Sample Preparation
Mix the protein sample with an equal volume of 2X CTAB Sample Buffer.

For denaturing, non-reducing conditions, incubate the samples at 37°C for 20 minutes. Do

not boil the samples, as this can cause protein aggregation in the presence of CTAB.

For reducing conditions, add dithiothreitol (DTT) to a final concentration of 50 mM before the

37°C incubation.

IV. Electrophoresis
Assemble the electrophoresis unit and fill the upper and lower chambers with 1X Cathode

Buffer and 1X Anode Buffer, respectively.

Carefully remove the combs from the stacking gel and load the prepared protein samples

into the wells.

Connect the electrophoresis unit to a power supply and run the gel at a constant voltage.

Typical running conditions are 100-150 V.[1]

Continue electrophoresis until the Coomassie Blue G-250 tracking dye reaches the bottom of

the gel.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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